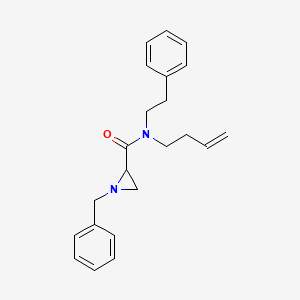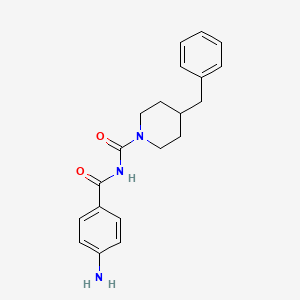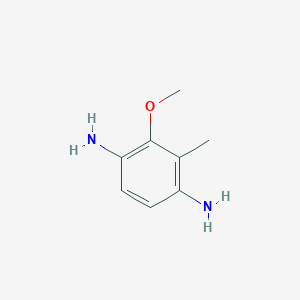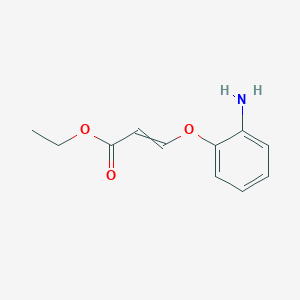
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of Substituents: The benzyl, but-3-en-1-yl, and 2-phenylethyl groups can be introduced through nucleophilic substitution reactions or via the use of protecting groups followed by deprotection.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: As a reactive intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity may be exploited in the development of bioactive compounds or as a tool in biochemical studies.
Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as proteins, DNA, or other biomolecules. This reactivity can lead to the modulation of biological pathways and the exertion of its effects.
類似化合物との比較
Similar Compounds
Aziridine-2-carboxamide: A simpler analog with similar reactivity but lacking the additional substituents.
N-Benzylaziridine: Another analog with a benzyl group but different substituents.
N-Phenylethylaziridine: Contains the phenylethyl group but differs in other substituents.
Uniqueness
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties
特性
CAS番号 |
912338-21-7 |
|---|---|
分子式 |
C22H26N2O |
分子量 |
334.5 g/mol |
IUPAC名 |
1-benzyl-N-but-3-enyl-N-(2-phenylethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C22H26N2O/c1-2-3-15-23(16-14-19-10-6-4-7-11-19)22(25)21-18-24(21)17-20-12-8-5-9-13-20/h2,4-13,21H,1,3,14-18H2 |
InChIキー |
QESJWXVRJJMRAU-UHFFFAOYSA-N |
正規SMILES |
C=CCCN(CCC1=CC=CC=C1)C(=O)C2CN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)

![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
